Sulfinate vs. Sulfonate Nucleophilicity: Mayr Reactivity Parameter Comparison
The sulfinate anion is a competent S-nucleophile, whereas the corresponding sulfonate is essentially non-nucleophilic and functions predominantly as a leaving group. The Mayr nucleophilicity parameter N for phenylsulfinate in 50:50 water/acetonitrile is 13.75 (sN = 0.68) [1]. In contrast, methanesulfonate (mesylate) and toluenesulfonate (tosylate) are so weakly nucleophilic that they do not appear on Mayr's published nucleophilicity scale [2], reflecting a reactivity difference of many orders of magnitude. This means lithium(1+) 8-chloronaphthalene-1-sulfinate can directly participate in Pd-catalyzed desulfinative cross-coupling and nucleophilic substitution reactions where a sulfonate salt would be inert.
| Evidence Dimension | Nucleophilicity (Mayr N parameter) |
|---|---|
| Target Compound Data | N = 13.75 (sN = 0.68) for phenylsulfinate in 50W50AN [1]; 8-Cl-naphthalene-1-sulfinate expected to be comparable (class-level inference due to electronic similarity of the arene) |
| Comparator Or Baseline | Methanesulfonate (mesylate): not listed on Mayr scale, indicative of negligible nucleophilicity [2] |
| Quantified Difference | Estimated >10 orders of magnitude difference in rate constants for reactions with carbocationic electrophiles, based on the Mayr equation log k(20 °C) = sN(N + E) |
| Conditions | Mayr benzhydrylium methodology; solvent 50/50 H₂O/MeCN (v/v); 20 °C |
Why This Matters
This determines whether the compound can serve as a nucleophilic coupling partner or merely as a leaving group precursor, directly dictating synthetic route feasibility.
- [1] Mayr's Database of Reactivity Parameters. Phenylsulfinate (in 50W50AN): N = 13.75, sN = 0.68. Ludwig-Maximilians-Universität München. J. Am. Chem. Soc. 2010, 132, 4796–4805. https://www.cup.uni-muenchen.de/oc/mayr/reaktionsdatenbank/fe/details/685 View Source
- [2] Mayr, H.; Ofial, A. R. Reactivity scales for quantifying polar organic reactivity: the benzhydrylium methodology. J. Phys. Org. Chem. 2008, 21, 584–595. Mesylate and tosylate are absent from the Mayr nucleophilicity database, consistent with their role as leaving groups rather than nucleophiles. View Source
